N-(4-acetylphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
Description
N-(4-acetylphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a pyrido[1,2-a][1,3,5]triazin-4-one core substituted with a methyl group at position 7 and a sulfanyl acetamide moiety linked to a 4-acetylphenyl group. Its synthesis typically involves nucleophilic substitution reactions between thiol-containing intermediates and halogenated pyridotriazinone derivatives, followed by acetylation steps to introduce the 4-acetylphenyl group .
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c1-11-3-8-15-20-17(21-18(25)22(15)9-11)26-10-16(24)19-14-6-4-13(5-7-14)12(2)23/h3-9H,10H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMTVQUQYLXRQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCC(=O)NC3=CC=C(C=C3)C(=O)C)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Pyrido[1,2-a][1,3,5]triazin-4-one Moiety: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction.
Acetylation of the Phenyl Ring: The phenyl ring is acetylated using acetic anhydride in the presence of a catalyst.
Coupling Reaction: The final step involves coupling the acetylphenyl group with the pyrido[1,2-a][1,3,5]triazin-4-one moiety through an amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4-acetylphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins.
Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Key differences :
The 4-acetylphenyl group may enhance membrane permeability relative to the polar sulfamoyl group in B12/B13 .
Functional Comparison with Pyrazole and Oxazepine Derivatives
- Pyrazoles : Exhibit higher metabolic stability but lack the extended π-system of pyrido-triazines.
- Oxazepines : Feature a seven-membered ring with oxygen, offering conformational flexibility but reduced planarity compared to the target compound.
Research Findings and Implications
Comparative studies with B12/B13 indicate that replacing sulfamoyl with acetyl groups may reduce hydrophilicity but improve blood-brain barrier penetration. Further research is needed to validate these hypotheses.
Biological Activity
N-(4-acetylphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrido[1,2-a][1,3,5]triazin core with an acetylphenyl group and a sulfanyl moiety. Its molecular formula can be represented as follows:
This structure is significant as it influences the compound's reactivity and biological interactions.
The biological activity of this compound primarily involves:
- Targeting Inflammatory Mediators : The compound is believed to inhibit key inflammatory mediators, which play a crucial role in various pathological conditions.
- Biochemical Pathways : It affects signaling pathways associated with inflammation. By disrupting these pathways, the compound may reduce inflammation at both molecular and cellular levels.
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structures have exhibited antimicrobial properties. For instance, derivatives containing the pyrido[1,2-a][1,3,5]triazin core have been evaluated for their effectiveness against various bacterial strains.
Case Studies
A study focusing on related pyrido[1,2-a][1,3,5]triazin compounds demonstrated significant antibacterial activity against resistant strains of bacteria. For example:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.5 µg/mL |
| Compound B | Escherichia coli | 1.0 µg/mL |
These findings suggest that this compound may also exhibit similar properties.
Research Findings
Recent investigations into the biological activities of pyrido[1,2-a][1,3,5]triazin derivatives have revealed:
- Anti-inflammatory Effects : Studies have shown that these compounds can significantly reduce levels of pro-inflammatory cytokines in vitro.
- Cytotoxicity Profiles : Evaluations against cancer cell lines indicate potential cytotoxic effects; however, further studies are needed to determine specificity and safety.
- Structure–Activity Relationship (SAR) : The presence of specific functional groups in the structure has been correlated with enhanced biological activity. For instance, the acetylphenyl group may contribute to increased lipophilicity and improved membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
